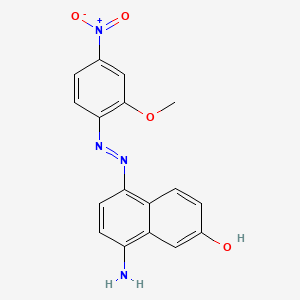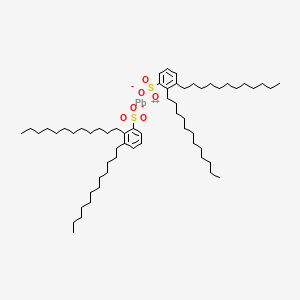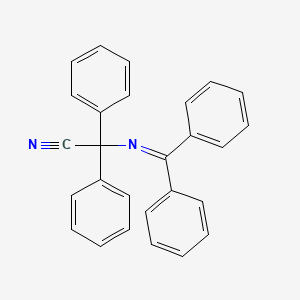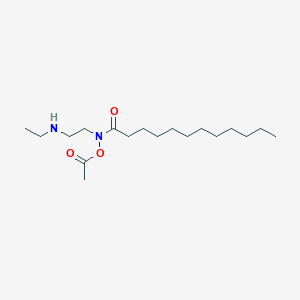
N-(2-((2-Hydroxyethyl)amino)ethyl)dodecanamide monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2-Hydroxyethyl)amino)ethyl)dodecanamide monoacetate is a chemical compound with the molecular formula C16H34N2O2 It is known for its unique structure, which includes a dodecanamide backbone with a hydroxyethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Hydroxyethyl)amino)ethyl)dodecanamide monoacetate typically involves the reaction of dodecanoic acid with 2-aminoethanol to form N-(2-hydroxyethyl)dodecanamide. This intermediate is then reacted with 2-chloroethylamine hydrochloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-Hydroxyethyl)amino)ethyl)dodecanamide monoacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-(2-((2-oxoethyl)amino)ethyl)dodecanamide.
Reduction: Formation of N-(2-((2-hydroxyethyl)amino)ethyl)dodecanamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-((2-Hydroxyethyl)amino)ethyl)dodecanamide monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Studied for its potential role in cell membrane stabilization and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in topical formulations for skin conditions due to its moisturizing properties.
Industry: Utilized in the production of personal care products, such as shampoos and lotions, due to its surfactant properties.
Mechanism of Action
The mechanism of action of N-(2-((2-Hydroxyethyl)amino)ethyl)dodecanamide monoacetate involves its interaction with cell membranes, where it can integrate into the lipid bilayer and stabilize the membrane structure. This compound may also interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyethylaminoethyl side chain plays a crucial role in its ability to form hydrogen bonds and interact with other molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)dodecanamide: Similar structure but lacks the additional aminoethyl group.
N,N-Bis(2-hydroxyethyl)dodecanamide: Contains two hydroxyethyl groups instead of one.
Lauramide MEA (N-(2-Hydroxyethyl)lauramide): Similar structure but with a shorter carbon chain.
Uniqueness
N-(2-((2-Hydroxyethyl)amino)ethyl)dodecanamide monoacetate is unique due to its specific combination of functional groups, which confer distinct properties such as enhanced solubility and the ability to form stable emulsions. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
94139-08-9 |
|---|---|
Molecular Formula |
C18H36N2O3 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
[dodecanoyl-[2-(ethylamino)ethyl]amino] acetate |
InChI |
InChI=1S/C18H36N2O3/c1-4-6-7-8-9-10-11-12-13-14-18(22)20(23-17(3)21)16-15-19-5-2/h19H,4-16H2,1-3H3 |
InChI Key |
NIUGYHQDYQOXGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(CCNCC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


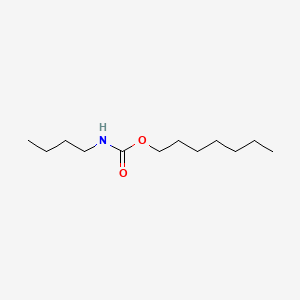
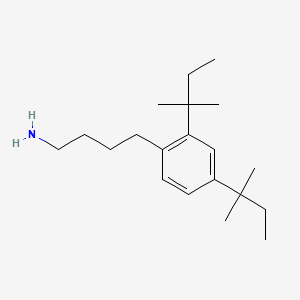

![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one](/img/structure/B12668012.png)
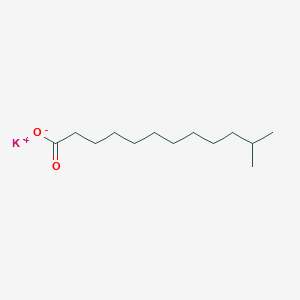
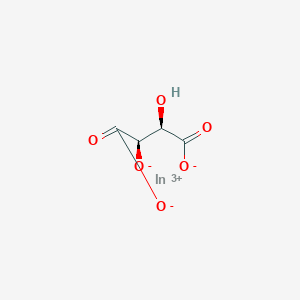
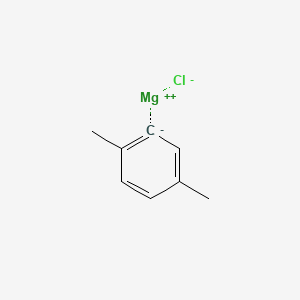
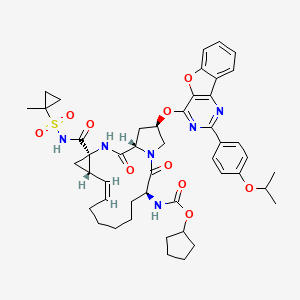
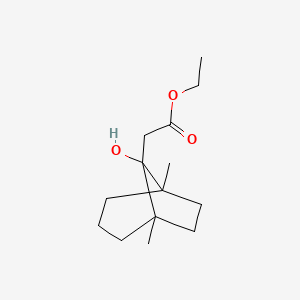
![[3-(1,3-Dioxolan-4-ylmethoxy)propyl]trimethoxysilane](/img/structure/B12668050.png)

